molecular formula C21H18N6O5 B2512798 methyl 4-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate CAS No. 863019-69-6

methyl 4-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate

Cat. No. B2512798
CAS RN: 863019-69-6
M. Wt: 434.412
InChI Key: NPDFPGPPPWJAPT-UHFFFAOYSA-N
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Description

The compound is a derivative of triazolopyrimidine, which is a class of compounds known for their diverse biological activities . It also contains a methoxyphenyl group, which could potentially contribute to its properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazolopyrimidine core would likely contribute to its rigidity, while the methoxyphenyl and acetamido benzoate groups could potentially influence its polarity and solubility .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the amide group could potentially undergo hydrolysis, while the methoxy group could potentially be demethylated under certain conditions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Heterocyclic Compound Synthesis : The research by Toplak et al. (1999) involved using methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate as a reagent for preparing various heterocyclic systems, including pyrimidinones and pyrazino[1,2-a]pyrimidin-4-ones. This study highlights the versatility of such compounds in synthesizing diverse heterocyclic structures, which are foundational in medicinal chemistry (Toplak, R., Svete, J., Grdadolnik, S., & Stanovnik, B., 1999).

  • Crystal Structure Analysis : Moser et al. (2005) detailed the synthesis and crystal structure of a related compound, emphasizing the importance of understanding molecular arrangements for designing drugs with targeted properties. The study provided insights into the molecular and crystal structure via X-ray diffraction analysis, underscoring the complexity and potential of such compounds in drug design and development (Moser, S., Bertolasi, V., & Vaughan, K., 2005).

Potential Applications in Material Science and Medicinal Chemistry

  • Fluorescent Property Studies : Rangnekar and Rajadhyaksha (1986) explored the fluorescent properties of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives, pointing towards potential applications in materials science, specifically in the development of fluorescent materials for technological applications (Rangnekar, D. W., & Rajadhyaksha, D. D., 1986).

  • Antimicrobial Activity Research : Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities, highlighting the potential of heterocyclic compounds in developing new antimicrobial agents. Such studies are crucial for identifying novel drug candidates in response to evolving microbial resistance (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).

Mechanism of Action

The mechanism of action of these compounds often involves interaction with specific biological targets, leading to changes in cellular processes. For example, some triazolopyrimidines have been found to inhibit certain enzymes or receptors, disrupting the normal function of cells and leading to the desired therapeutic effects .

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific chemical structure. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its pharmacokinetics .

The action of these compounds can also be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and solubility, which in turn can influence its bioavailability and efficacy .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Without specific toxicity data, it’s hard to comment on its potential hazards .

Future Directions

The study of triazolopyrimidine derivatives is an active area of research due to their diverse biological activities. Future research could potentially explore the synthesis of new derivatives, their biological activity, and their potential applications .

properties

IUPAC Name

methyl 4-[[2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O5/c1-31-16-5-3-4-15(10-16)27-19-18(24-25-27)20(29)26(12-22-19)11-17(28)23-14-8-6-13(7-9-14)21(30)32-2/h3-10,12H,11H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDFPGPPPWJAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate

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